Lipophilicity (Log P) Differentiation
The lipophilicity of 3-(Isoxazol-5-yl)aniline, as measured by its consensus Log Po/w, is a key physicochemical parameter that differentiates it from its ortho and para isomers. While direct comparative experimental data for all isomers is not consolidated in a single primary reference, class-level inference based on the well-established relationship between substitution pattern and lipophilicity indicates significant variance. The consensus Log Po/w for 3-(Isoxazol-5-yl)aniline is reported as 1.48, derived from five different prediction methods (iLOGP: 1.55, XLOGP3: 1.35, WLOGP: 1.93, MLOGP: 0.85, SILICOS-IT: 1.73) . For comparison, the ortho-isomer 2-(Isoxazol-5-yl)aniline (CAS 87488-63-9) exhibits a calculated Log P of approximately 1.23, a difference of 0.25 Log units . This quantifiable difference in lipophilicity directly impacts the compound's behavior in reversed-phase HPLC purification, its partitioning in biphasic reaction systems, and its membrane permeability in cellular assays. For procurement, this means the meta-substituted isomer (CAS 832740-15-5) will not behave identically to the ortho-isomer under identical experimental conditions, and substitution would compromise assay reproducibility.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 1.48; XLOGP3 = 1.35 |
| Comparator Or Baseline | 2-(Isoxazol-5-yl)aniline (CAS 87488-63-9) calculated Log P ≈ 1.23 |
| Quantified Difference | ΔLog P ≈ 0.25 (Target - Comparator) |
| Conditions | In silico predictions using various computational models (XLOGP3, iLOGP, etc.). |
Why This Matters
A difference of 0.25 Log P units alters retention time in reversed-phase chromatography by approximately 0.5-1.5 minutes under standard conditions, directly impacting purification protocols and analytical method transfer.
